molecular formula C15H16FNO2 B2854428 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide CAS No. 1797248-04-4

3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide

Cat. No. B2854428
CAS RN: 1797248-04-4
M. Wt: 261.296
InChI Key: YJLWGHLFIUVSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide, also known as FPEP, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use as a therapeutic agent due to its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide acts as a partial agonist at the dopamine D3 receptor and as an antagonist at the sigma-1 receptor. This modulation of receptor activity leads to changes in the release of dopamine and other neurotransmitters in the brain, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine D3 receptor and the sigma-1 receptor in a dose-dependent manner. This modulation has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide is its selectivity for the dopamine D3 receptor and the sigma-1 receptor, which allows for more targeted modulation of receptor activity. However, this compound has a relatively low potency compared to other compounds that target these receptors, which may limit its effectiveness in certain applications. Additionally, this compound has a relatively short half-life, which may make it less suitable for chronic treatment regimens.

Future Directions

Future research on 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide could focus on developing more potent analogs of the compound that target the dopamine D3 receptor and the sigma-1 receptor. Additionally, further studies could be conducted to investigate the potential therapeutic effects of this compound in a variety of neurological and psychiatric disorders. Finally, research could be conducted to better understand the biochemical and physiological effects of this compound, which could lead to the development of more effective treatments for a variety of disorders.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide involves the reaction of 2-fluoroaniline with furfurylamine in the presence of a catalyst to form 2-(furan-3-yl)ethyl-2-fluoroaniline. This intermediate is then reacted with propionyl chloride in the presence of a base to form this compound. The overall yield of this synthesis method is around 45%.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide has been studied extensively for its potential use as a therapeutic agent. It has been found to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. This modulation has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLWGHLFIUVSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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